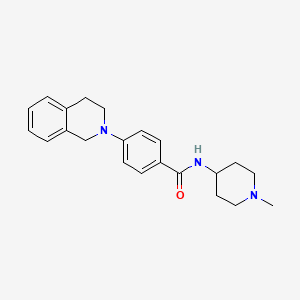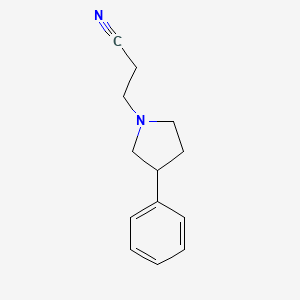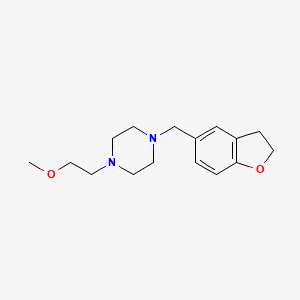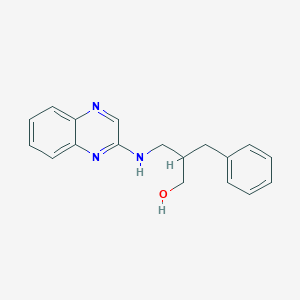
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, it has been found to inhibit the activity of topoisomerase IIα and cyclin-dependent kinase 4. In inflammation research, it has been found to inhibit the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disease research, it has been found to activate the Nrf2-ARE signaling pathway and inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In neurodegenerative disease research, it has been found to protect against oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and does not cause significant side effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
Synthesis Methods
The synthesis of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole involves the reaction of 2-(1-methylpyrazol-4-yl)acetonitrile with 2-bromo-1-(2,3-dihydroindol-1-yl)ethanone in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thioamide to give the final compound.
Scientific Research Applications
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been studied for its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been found to protect against oxidative stress and improve cognitive function.
properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-19-9-13(8-17-19)16-18-14(11-21-16)10-20-7-6-12-4-2-3-5-15(12)20/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJCDDDHKEAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)


![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)


![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)


![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)

